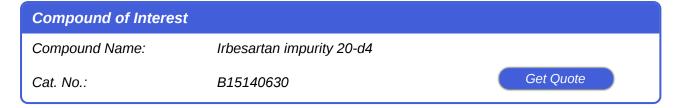


inter-laboratory comparison of irbesartan quantification methods

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An Inter-Laboratory Comparison of Irbesartan Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of irbesartan is critical for ensuring product quality and therapeutic efficacy. This guide provides an objective comparison of common analytical methods used for the quantification of irbesartan, supported by experimental data from various studies.

Quantitative Data Summary

The performance of three widely used analytical techniques for irbesartan quantification—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet (UV) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—is summarized below. Data is compiled from several validation studies to provide a comparative overview.

Table 1: Comparison of Method Performance for Irbesartan Quantification



Parameter	RP-HPLC	UV Spectroscopy	LC-MS/MS
Linearity Range	60-100 ppm[1]	5-30 μg/ml[2]	Not explicitly stated, but validated for LLOQ, low, medium, and high concentrations[3]
Correlation Coefficient (r²)	0.997[1], 0.998[4]	> 0.999[2]	Not explicitly stated[3]
Accuracy (% Recovery)	98.66%[1], 97.2- 99.9%[4]	98-102%[2]	Within acceptable limits (n=6)[3]
Precision (% RSD)	< 2%[2]	< 2%[2]	CV of 3.44% for matrix factor[3]
Limit of Detection (LOD)	0.074 μg/ml[1], 0.710 μg/ml[4]	Not specified	Not specified
Limit of Quantification (LOQ)	0.24 μg/ml[1], 0.116 μg/ml[4]	Not specified	Not specified
Retention Time	3.30 min[1], 3.257 min[4]	Not applicable	2.20 min[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and comparison.

RP-HPLC Method

A common and robust method for irbesartan quantification is RP-HPLC.[5]

- Mobile Phase: A mixture of Methanol and Water (pH adjusted to 2.8 or 3.0) in a ratio of 80:20 (v/v).[1][4]
- Stationary Phase: Cosmosil C18 column (250cm x 4.6mm, 5μm).[1]



- Flow Rate: 1.0 mL/min.[1][4]
- Detection: UV detection at 209nm[1] or 228nm.[4]
- Retention Time: Approximately 3.2-3.3 minutes.[1][4]

UV Spectroscopy Method

UV spectroscopy offers a simpler and more rapid method for the quantification of irbesartan in bulk drug form.[2]

- Solvent: Methanol is commonly used.
- Wavelength of Maximum Absorbance (λmax): 246 nm.[2]
- Concentration Range: The method demonstrates linearity in the range of 5-30 μg/ml.[2]
- Validation: The method is validated according to USP pharmacopeia and ICH guidelines.

LC-MS/MS Method

For high sensitivity and selectivity, especially in biological matrices like human plasma, LC-MS/MS is the method of choice.[3][6]

- Chromatographic System: Liquid chromatography with tandem mass spectrometry.
- Column: Hypersil gold C18 column (100 x 4.6 mm, 5μm).[3]
- Mobile Phase: Isocratic mixture of 2 mM ammonium formate (pH 4.0) and methanol (20:80 v/v).[3]
- Flow Rate: 0.5 mL/min with a split ratio of 20:80.[3]
- Sample Preparation: Liquid-liquid extraction using Ethyl acetate & n-Hexane (80:20, v/v).[3]
- Retention Time: 2.20 minutes.[3]

Experimental Workflow and Logical Relationships

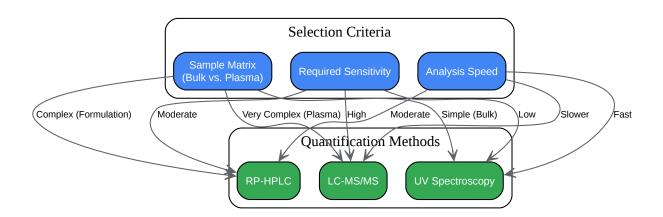


The following diagrams illustrate the typical experimental workflow for irbesartan quantification using RP-HPLC and the logical relationship between the different analytical methods.



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Caption: Workflow for Irbesartan Quantification using RP-HPLC.



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Caption: Logical Flow for Selecting an Irbesartan Quantification Method.

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